1,2-Benzisothiazol-3-amine

Overview

Description

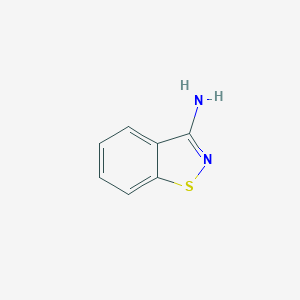

1,2-Benzisothiazol-3-amine: is an organic compound with the molecular formula C7H6N2S . It is a heterocyclic compound containing a benzene ring fused to a thiazole ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

The primary target of 1,2-Benzisothiazol-3-amine (BIT) is protein-thiol targets, including specific dehydrogenase and phosphatase enzymes . These enzymes play a crucial role in various metabolic processes within the cell .

Mode of Action

BIT interacts with its protein-thiol targets through a reaction . This interaction affects a variety of metabolic processes within the cell . It is also known to have a microbicide and fungicide mode of action .

Biochemical Pathways

It is known that bit can inhibit caspase-3, a crucial enzyme in the apoptosis pathway . This inhibition can lead to significant protection against apoptosis in human cells .

Pharmacokinetics

It is known that bit is rapidly and totally metabolized in animals . Neither the substance itself nor the metabolites accumulate in the liver or adipose tissue . Excretion is mostly via the urine .

Result of Action

The result of BIT’s action can vary depending on its concentration and exposure duration. At sufficient doses and durations, it can produce skin sensitization and allergic contact dermatitis . It is classified as an irritant for skin and eyes . Its low molar mass allows it to penetrate the epidermis and then react with the skin macromolecules, causing irritation .

Action Environment

The action, efficacy, and stability of BIT can be influenced by various environmental factors. For instance, it is widely used as a preservative in products that are high in water, such as home cleaning and car care products, laundry detergents, stain removers, and fabric softeners . These products are easily contaminated by microorganisms, so BIT is often used as a preservative because it is effective at combating a broad array of bacteria, fungi, and yeasts . Its use is restricted in certain regions due to potential ecotoxicological hazards .

Biochemical Analysis

Biochemical Properties

1,2-Benzisothiazol-3-amine plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to inhibit caspase-3, an enzyme involved in apoptosis or programmed cell death . The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to have inhibitory effects on the growth of certain types of bacteria and seaweeds . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit caspase-3, thereby influencing the process of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . Detailed information about these metabolic pathways is currently limited.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Benzisothiazol-3-amine can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzenethiol with suitable reagents. For instance, the reaction of 2-aminobenzenethiol with sulfur and an oxidizing agent can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of cost-effective and readily available starting materials. The process often includes the cyclization of amides derived from carboxylic acids, followed by chlorination and cyclization steps .

Chemical Reactions Analysis

Types of Reactions: 1,2-Benzisothiazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or thiols.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted benzisothiazoles.

Scientific Research Applications

1,2-Benzisothiazol-3-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

1,3-Benzothiazole: Contains a benzene ring fused to a thiazole ring but differs in the position of the nitrogen atom.

2-Mercaptobenzothiazole: Similar structure but with a thiol group instead of an amino group.

Benzisothiazolinone: A related compound with a ketone group instead of an amino group.

Uniqueness: 1,2-Benzisothiazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potent biological activities make it a valuable compound in various applications .

Biological Activity

1,2-Benzisothiazol-3-amine is a compound with significant biological activity, particularly noted for its antimicrobial properties. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the class of benzisothiazole compounds, characterized by a fused benzene and isothiazole ring. Its structural formula is:

This compound exhibits various pharmacological activities, including antifungal and antibacterial effects.

Antimicrobial Properties

This compound has been shown to possess notable antimicrobial activity against a range of pathogens. Research indicates that derivatives of this compound exhibit efficacy against both gram-positive and gram-negative bacteria, as well as fungi.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effects | |

| Escherichia coli | Antimicrobial action | |

| Candida spp. | Fungicidal activity | |

| Cryptococcus neoformans | Effective against |

The mechanisms through which this compound exerts its antimicrobial effects include:

- Inhibition of Active Transport : It disrupts the active transport mechanisms in bacterial cells, leading to a decrease in nutrient uptake and energy production .

- Oxidative Stress Induction : The compound increases reactive oxygen species (ROS) levels in fungal cells, leading to mitochondrial dysfunction and cell death .

Study 1: Antifungal Activity

A study evaluated the antifungal effects of amino acid-derived derivatives of 1,2-benzisothiazolinone against several fungal strains. The results demonstrated that these compounds effectively inhibited the growth of Candida albicans and other dermatophytes, suggesting potential applications in treating fungal infections .

Study 2: Antibacterial Efficacy

In another investigation focused on Staphylococcus aureus, it was found that 1,2-benzisothiazol-3-one exhibited significant antibacterial activity at low concentrations. The study highlighted its potential as an alternative treatment for antibiotic-resistant strains .

Cytotoxicity and Safety Profile

Research into the cytotoxicity of this compound indicates that it shows minimal toxicity towards human cell lines at therapeutic concentrations. The MTT assay results demonstrated that even at higher doses (up to 320 ng/dL), cell viability was only slightly affected, confirming its safety profile for potential therapeutic use .

Properties

IUPAC Name |

1,2-benzothiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJQCPIRWXSWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177588 | |

| Record name | 1,2-Benzisothiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23031-78-9 | |

| Record name | 1,2-Benzisothiazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23031-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzisothiazol-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023031789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzisothiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-benzisothiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 1,2-Benzisothiazol-3-amine relate to its potential for binding to the Apolipoprotein E4 (ApoE4) protein?

A2: Computational studies suggest that this compound shares structural similarities with other compounds predicted to bind strongly to the ApoE4 protein []. Specifically, the sulfon-amine-benzene motif present in this compound is hypothesized to form hydrogen bonds and hydrophobic interactions with key amino acid residues in the N-terminal domain of ApoE4 []. This binding potential is particularly interesting given ApoE4's role in Alzheimer's disease pathogenesis.

Q2: What analytical techniques have been employed to identify and characterize this compound in complex mixtures?

A3: Gas chromatography-mass spectrometry (GC-MS) has been instrumental in identifying this compound within complex plant extracts [, , ]. This technique separates compounds based on their volatility and then analyzes their mass-to-charge ratios, providing a distinctive fingerprint for compound identification.

Q3: Beyond its potential role in Alzheimer's disease research, what other applications have been explored for this compound?

A4: While research on this compound is still in early stages, its presence in traditionally used medicinal plants suggests potential therapeutic avenues. Additionally, its identification as a major component in a blend of Camellia sinensis (tea) and Psidium guajava (guava tea) extracts [] highlights its potential in food chemistry and possibly as a functional food ingredient.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.